molecular formula C11H16N2O4S2 B187309 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide CAS No. 1150-21-6

4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B187309
CAS No.: 1150-21-6
M. Wt: 304.4 g/mol
InChI Key: XFVSMDADKPFRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring attached to a benzenesulfonamide moiety, making it a valuable scaffold in the synthesis of various pharmacologically active molecules .

Properties

CAS No.

1150-21-6

Molecular Formula

C11H16N2O4S2

Molecular Weight

304.4 g/mol

IUPAC Name

4-piperidin-1-ylsulfonylbenzenesulfonamide

InChI

InChI=1S/C11H16N2O4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15)

InChI Key

XFVSMDADKPFRNT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Other CAS No.

1150-21-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide typically involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their death .

Comparison with Similar Compounds

  • 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide
  • 4-Piperidin-1-ylsulfonylbenzenesulfonic acid
  • 4-Piperidin-1-ylsulfonylbenzenesulfonyl chloride

Comparison: While all these compounds share a common piperidine and sulfonyl structure, 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and drug development .

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